molecular formula C14H20I2O2 B6334707 1,2-Diiodo-4,5-di-n-butoxybenzene CAS No. 1005340-01-1

1,2-Diiodo-4,5-di-n-butoxybenzene

Cat. No.: B6334707
CAS No.: 1005340-01-1
M. Wt: 474.12 g/mol
InChI Key: QSFCBQSLCUFVOG-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated Aromatic Scaffolds in Synthetic Design

Halogenated aromatic scaffolds are fundamental in synthetic design for several reasons. The carbon-halogen bond, particularly with heavier halogens like iodine, is a key functional group for cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium, allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high precision. This capability is crucial for constructing the complex molecular architectures required for pharmaceuticals, organic electronics, and advanced materials. acs.orgacs.org

Furthermore, halogen atoms can influence the electronic properties of the aromatic ring through inductive effects and can participate in non-covalent interactions known as halogen bonding. nih.govnih.gov Halogen bonding, a directional interaction between a halogen atom and a Lewis base, is increasingly recognized as a powerful tool in crystal engineering and the design of supramolecular assemblies. nih.gov These interactions can dictate the packing of molecules in the solid state, thereby influencing the material's bulk properties. nih.gov

Importance of Alkoxy Substitution in Aromatic Systems for Modulating Properties

Alkoxy groups (–OR), such as the n-butoxy groups in the title compound, are significant modulators of the physical and chemical properties of aromatic systems. Electronically, alkoxy groups are electron-donating through resonance, which can activate the aromatic ring towards electrophilic substitution. libretexts.orgyoutube.com This electronic influence can also affect the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby tuning the optical and electronic properties of the molecule. acs.org

From a physical standpoint, the introduction of flexible alkyl chains, like the n-butyl groups, can enhance the solubility of the compound in organic solvents. This is a critical practical consideration for synthesis and processing. Moreover, the length and nature of the alkoxy chain can influence the intermolecular interactions and solid-state packing, which can be used to control the morphology of materials, for instance, in the formation of liquid crystals or ordered thin films. researchgate.net Studies on related dialkoxy-substituted benzenes have shown their utility as intermediates for soluble polymers used in electronics. researchgate.net

Overview of Research Trajectories for 1,2-Diiodo-4,5-di-n-butoxybenzene and Related Structures

Research involving this compound and its analogues primarily focuses on their use as precursors in the synthesis of larger, more complex molecules. The two adjacent iodine atoms provide a reactive platform for forming new rings and polymeric structures. For instance, these diiodo compounds can undergo reactions to form metal-containing cyclic compounds or be polymerized to create materials with interesting electronic and optical properties.

The combination of the diiodo functionality with the dialkoxy substitution makes these compounds particularly attractive for creating materials with tailored properties. The alkoxy groups ensure solubility and processability, while the diiodo groups provide the reactive handles for building the desired molecular architecture. Research trajectories often explore their use in the synthesis of conducting polymers, components for organic light-emitting diodes (OLEDs), and as ligands for catalysts. nih.govacs.org

Scope and Objectives of Academic Inquiry

The primary academic inquiry into this compound is centered on its synthesis and its application as a building block in organic synthesis. Key objectives include:

Developing efficient and high-yield synthetic routes to this compound.

Investigating its reactivity in various cross-coupling and condensation reactions.

Utilizing it as a monomer for the synthesis of novel polymers with specific electronic and photophysical properties.

Studying the influence of the n-butoxy groups on the solubility, processability, and solid-state structure of the resulting materials.

Characterizing the physical and chemical properties of the compound and the materials derived from it.

Compound Data

Below are tables detailing the properties of this compound and related compounds mentioned in this article.

Table 1: Properties of this compound

PropertyValue
CAS Number 1005340-01-1 strem.comcalpaclab.com
Molecular Formula C₁₄H₂₀I₂O₂ strem.comchemicalbook.com
Formula Weight 474.12 g/mol strem.comcalpaclab.com
Appearance White to yellow powder strem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dibutoxy-4,5-diiodobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20I2O2/c1-3-5-7-17-13-9-11(15)12(16)10-14(13)18-8-6-4-2/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFCBQSLCUFVOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=C(C=C1OCCCC)I)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20I2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1,2 Diiodo 4,5 Di N Butoxybenzene

Strategies for the Preparation of 4,5-Dialkoxybenzene Precursors

Alkylation of Catechol Derivatives

The most common and direct route to 1,2-dialkoxybenzenes is the Williamson ether synthesis, involving the O-alkylation of catechol. This reaction proceeds by deprotonating the hydroxyl groups of catechol with a suitable base to form a more nucleophilic phenoxide, which then undergoes nucleophilic substitution with an alkyl halide, in this case, a butyl halide (e.g., 1-bromobutane (B133212) or 1-iodobutane).

The choice of base and reaction conditions is crucial to favor the formation of the desired dialkoxybenzene over the monoalkoxy product (guaiacol ether derivative). Stronger bases and a stoichiometric excess of the alkylating agent typically drive the reaction towards complete dietherification. Common bases used include potassium carbonate (K₂CO₃), sodium hydride (NaH), and potassium hydroxide (B78521) (KOH). The reaction is often carried out in polar aprotic solvents like dimethylformamide (DMF), acetone, or acetonitrile (B52724) to facilitate the nucleophilic substitution.

While traditional alkylating agents like alkyl halides are effective, greener alternatives are also being explored. For instance, dimethyl carbonate (DMC) has been used for methylation in the presence of various catalysts, a principle that can be extended to other alkylations. acs.org

Alternative Routes to Substituted Dialkoxybenzenes

Beyond the classical alkylation of catechol, other methods have been developed for synthesizing substituted dialkoxybenzenes. One modern approach involves the palladium-catalyzed silanol-directed C-H oxygenation of phenols to create catechol derivatives, which can then be alkylated. acs.org This method offers high site selectivity and is tolerant of a broad range of functional groups. acs.org

Another strategy begins with different precursors, such as hydroquinone, to synthesize other isomers like 1,4-dialkoxybenzenes. kjscollege.com For the synthesis of vicinal (1,2) dialkoxy systems, biochemical routes have also been noted. For example, the fungus Gloeophyllum trabeum has been shown to produce 4,5-dimethoxy-1,2-benzenediol (a catechol derivative) de novo, which could then be chemically modified. nih.gov These alternative routes provide flexibility, especially when specific substitution patterns are required or when starting from more readily available materials.

Regioselective Bis-iodination Techniques

Once the 1,2-di-n-butoxybenzene precursor is obtained, the next critical step is the introduction of two iodine atoms at the 4- and 5-positions of the benzene (B151609) ring. The electron-donating nature of the alkoxy groups strongly activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. In a 1,2-dialkoxybenzene system, the two available positions are highly activated and electronically equivalent, facilitating bis-iodination.

Direct Halogenation Approaches

Direct electrophilic iodination is the most straightforward method for introducing iodine onto the activated aromatic ring. Due to the low reactivity of molecular iodine (I₂) itself, it is typically used with an oxidizing agent or as a more reactive iodine species. chem-soc.si

A variety of iodinating systems have been proven effective for alkoxy-substituted benzenes:

Iodine Monochloride (ICl): This is a highly effective reagent for the iodination of activated aromatic compounds. Studies on the diiodination of 1,4-dialkoxybenzenes have shown that using ICl in an alcoholic solvent like methanol (B129727) provides high yields of the diiodo product. acs.orgacs.org The use of an alcoholic medium is often crucial for achieving high yields. acs.orgchemsrc.com

Iodine with an Oxidant: A common strategy involves the in-situ generation of a more potent electrophilic iodine species (like I⁺) from molecular iodine using an oxidizing agent.

I₂/H₂O₂: A system of iodine and hydrogen peroxide (H₂O₂) under solvent-free conditions has been used for the efficient iodination of dimethoxy- and trimethoxybenzenes. chem-soc.siresearchgate.netresearchgate.net

I₂/HIO₃: The combination of iodine and iodic acid is another powerful system for the iodination of activated arenes, often used in media like polyethylene (B3416737) glycol (PEG)-water for a greener process. kjscollege.com

KI/Oxone®: A mixture of potassium iodide and Oxone® (potassium peroxymonosulfate) in methanol provides a mild and efficient method for the regioselective iodination of activated aromatic compounds. erowid.org

N-Iodosuccinimide (NIS): NIS is a convenient and widely used source of electrophilic iodine. For highly activated substrates, NIS can effectively introduce iodine. However, for less reactive or more complex molecules, its efficacy can be limited. nih.gov

The following table summarizes various direct iodination methods applicable to alkoxybenzenes.

Reagent SystemSubstrate ExampleProductYield (%)Reference
ICl in Methanol1,4-Dimethoxybenzene1,4-Diiodo-2,5-dimethoxybenzene (B189239)85 acs.org
I₂ / 30% aq. H₂O₂1,3-Dimethoxybenzene4-Iodo-1,3-dimethoxybenzene85 researchgate.net
I₂ / HIO₃ in PEG-H₂O2-Aminothiazolyl-phenolIodinated product96 kjscollege.com
KI / Oxone® in MethanolAnisolep-Iodoanisole92 erowid.org
NIS in TfOHDeactivated ArenesIodoarenesN/A nih.gov

Indirect Iodination via Organometallic Intermediates

Indirect methods provide an alternative route to regioselective iodination, particularly when direct methods fail or yield mixtures of isomers. These strategies typically involve the formation of an organometallic intermediate, which is then quenched with an iodine source.

A common approach is deprotometalation followed by iodolysis. This involves using a strong base, often a lithium amide like lithium 2,2,6,6-tetramethylpiperidide (LiTMP), to selectively deprotonate the aromatic ring. The resulting organolithium species can then be treated with molecular iodine (I₂) to install the iodine atom precisely at the metalated position. To enhance stability and control reactivity, the organolithium intermediate can be transmetalated with a metal salt, such as zinc chloride (ZnCl₂), before the iodine quench. nih.gov

While not documented for 1,2-di-n-butoxybenzene specifically, this methodology has been successfully applied to other aromatic systems, such as the regioselective iodination of 1-arylated 7-azaindoles, where a LiTMP/ZnCl₂∙TMEDA system was used to generate an organozinc intermediate that was subsequently iodinated. nih.gov This highlights the potential of organometallic routes for controlling the regiochemistry of halogenation on complex aromatic scaffolds.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Achieving high yield and selectivity in the synthesis of 1,2-diiodo-4,5-di-n-butoxybenzene is contingent on the careful optimization of several reaction parameters for both the precursor synthesis and the final iodination step.

For the alkylation of catechol , key variables include the stoichiometry of the base and alkylating agent, solvent polarity, and temperature. A molar excess of the butoxy source and a strong base in a polar aprotic solvent will favor the desired disubstituted product.

For the bis-iodination step , the choice of iodinating reagent and solvent is paramount.

Solvent Effects: As demonstrated in the synthesis of 1,4-dialkoxy-2,5-diiodobenzenes with ICl, the use of an alcoholic solvent like methanol can be critical for obtaining high yields, whereas nonalcoholic solvents often result in poor performance. acs.org In other systems, like those using I₂/F-TEDA-BF₄, methanol also proved to be the optimal solvent for achieving high regioselectivity. organic-chemistry.org

Reagent Stoichiometry: The molar ratio of the substrate to the iodinating agent must be carefully controlled. For mono-iodination of dimethoxybenzenes using I₂/H₂O₂, a substrate:I₂:H₂O₂ ratio of 1:0.5:0.6 was found to be sufficient, showcasing high atom economy. chem-soc.si For di-iodination, the stoichiometry would need to be adjusted accordingly, likely requiring at least a full equivalent of I₂.

Temperature and Reaction Time: Iodination reactions of activated arenes are often rapid and can be performed at room temperature. erowid.org However, for some systems, gentle heating (e.g., 45 °C) or extended reaction times may be necessary to drive the reaction to completion. researchgate.netresearchgate.net Monitoring the reaction by techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time. kjscollege.comerowid.org

Catalysts: While many direct iodinations of activated rings proceed without a catalyst, some systems benefit from their use. For example, the direct iodination of aromatic compounds with PVP-H₂O₂ and KI can be catalyzed by H₃PW₁₂O₄₀. researchgate.net

By systematically adjusting these conditions, the synthesis can be optimized to maximize the yield of this compound while minimizing the formation of mono-iodinated or other undesired byproducts.

The synthesis of this compound typically commences with the precursor 1,2-di-n-butoxybenzene. The introduction of two iodine atoms onto the aromatic ring is achieved through electrophilic iodination. The choice of iodinating agent and reaction conditions is pivotal to ensure high yield and regioselectivity, targeting the 4 and 5 positions of the benzene ring.

A prevalent and effective method involves the direct iodination of 1,2-di-n-butoxybenzene using a combination of iodine (I₂) and an oxidizing agent. The oxidizing agent, such as periodic acid (HIO₄) or nitric acid (HNO₃), serves to generate a more potent electrophilic iodine species, facilitating the substitution reaction. The reaction is typically carried out in a suitable solvent system, often a mixture of acetic acid and water, which can help to modulate the reactivity and solubility of the reactants.

An alternative approach utilizes iodine monochloride (ICl) as the iodinating agent. This reagent is a powerful electrophile and can lead to efficient di-iodination of activated aromatic rings. The reaction is generally performed in a chlorinated solvent, such as dichloromethane (B109758) or chloroform, at controlled temperatures to manage the reaction's exothermicity and prevent the formation of side products.

The progress of the reaction is meticulously monitored using analytical techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the point of complete consumption of the starting material and the formation of the desired di-iodinated product.

Table 1: Comparison of Synthetic Methods for this compound

MethodIodinating AgentOxidizing AgentSolventTypical Reaction TimeTypical Yield (%)
Direct Iodination Iodine (I₂)Periodic Acid (HIO₄)Acetic Acid/Water12-24 hours75-85
Iodine Monochloride Iodine Monochloride (ICl)NoneDichloromethane4-8 hours80-90

Note: The data presented in this table is illustrative and based on typical results for similar iodination reactions. Actual results may vary based on specific experimental conditions.

Purification and Isolation Protocols for High-Purity Compounds

Following the synthesis, the crude this compound product contains unreacted starting materials, mono-iodinated intermediates, and other by-products. Achieving high purity necessitates a multi-step purification protocol.

The initial workup typically involves quenching the reaction with a reducing agent, such as sodium thiosulfate, to remove any unreacted iodine. This is followed by extraction of the product into an organic solvent and washing with an aqueous base, like sodium bicarbonate, to remove acidic impurities. The organic layer is then dried over an anhydrous salt, such as magnesium sulfate (B86663) or sodium sulfate, and the solvent is removed under reduced pressure.

For obtaining high-purity this compound, recrystallization is a widely employed technique. The selection of an appropriate solvent system is crucial. A good solvent will dissolve the compound at an elevated temperature but will have low solubility at cooler temperatures, allowing for the crystallization of the pure product upon cooling while impurities remain in the mother liquor. Common solvents for the recrystallization of aromatic iodo compounds include ethanol, methanol, or a mixture of hexane (B92381) and ethyl acetate.

In cases where recrystallization does not yield the desired purity, column chromatography is the method of choice. Silica (B1680970) gel is the most common stationary phase for the purification of such compounds. A solvent system, or eluent, of appropriate polarity is selected to achieve effective separation of the desired product from its impurities. A non-polar solvent system, such as a gradient of hexane and ethyl acetate, is often effective for eluting the di-iodinated product from the silica gel column. The fractions are collected and analyzed by TLC to identify those containing the pure product.

Table 2: Purification Parameters for this compound

Purification TechniqueKey ParametersExpected Purity
Recrystallization Solvent: Ethanol/Water or Hexane/Ethyl Acetate Temperature: Dissolution at boiling point, crystallization at 0-5 °C>98%
Column Chromatography Stationary Phase: Silica Gel (230-400 mesh) Eluent: Hexane/Ethyl Acetate gradient (e.g., 99:1 to 95:5)>99.5%

Note: The data in this table represents typical parameters and achievable purities. The optimal conditions may need to be determined empirically.

The final, purified this compound is typically a white to off-white crystalline solid. The purity of the final product is confirmed by analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Reactivity and Derivatization Pathways of 1,2 Diiodo 4,5 Di N Butoxybenzene

Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of two ortho-disposed iodine atoms on the benzene (B151609) ring of 1,2-diiodo-4,5-di-n-butoxybenzene makes it an excellent substrate for sequential or double cross-coupling reactions. These reactions, catalyzed by transition metals such as palladium, enable the programmed introduction of various organic fragments, paving the way for the synthesis of a diverse range of functional materials.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C(sp²)–C(sp²) bonds, involving the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. For this compound, this reaction provides a direct route to arylated derivatives, which are precursors to larger, more complex aromatic structures.

Oligophenylenes, which are molecules composed of several directly linked benzene rings, are of significant interest for their applications in organic electronics and materials science. The step-wise or one-pot Suzuki-Miyaura coupling of this compound with arylboronic acids allows for the controlled synthesis of such systems. By carefully selecting the stoichiometry of the reagents and the reaction conditions, it is possible to achieve either mono- or diarylation of the starting diiodo compound.

For instance, the reaction with one equivalent of an arylboronic acid can selectively replace one iodine atom, yielding a monoarylated intermediate. This intermediate can then be subjected to a second Suzuki-Miyaura coupling with a different arylboronic acid to produce unsymmetrically substituted oligophenylenes. Alternatively, using two or more equivalents of the same arylboronic acid can lead to the formation of symmetrically substituted products. The butoxy side chains enhance the solubility of these often rigid and planar molecules, facilitating their processing and characterization.

Reactant 1Reactant 2Catalyst SystemBaseSolventProduct Type
This compoundArylboronic Acid (1 eq.)Pd(PPh₃)₄K₂CO₃Toluene/WaterMonoarylated Oligophenylene
This compoundArylboronic Acid (2.2 eq.)Pd(dppf)Cl₂Cs₂CO₃Dioxane/WaterDiarylated Oligophenylene

This table represents typical conditions and is for illustrative purposes. Actual conditions may vary based on the specific substrates.

The principles of Suzuki-Miyaura coupling can be extended to construct larger, more complex conjugated structures. By employing diboronic acids or by polymerizing the mono-arylated intermediates, it is possible to generate polyphenylene-type polymers. These materials possess extended π-conjugation, which imparts interesting photophysical and electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The di-n-butoxy substituents play a crucial role in ensuring the solubility of these high molecular weight polymers, which is often a challenge in the synthesis and processing of conjugated polymers.

Sonogashira Coupling for Carbon-Carbon Triple Bond Formation

The Sonogashira coupling reaction is a cornerstone of synthetic organic chemistry for the formation of carbon-carbon triple bonds (alkynes). It involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. researchgate.net this compound is an ideal substrate for this reaction, enabling the introduction of one or two alkynyl moieties onto the aromatic ring.

Poly(phenylene ethynylene)s (PPEs) are a class of conjugated polymers characterized by alternating phenylene and ethynylene (alkyne) units in their backbone. These materials are highly fluorescent and have been extensively studied for their potential in chemical sensing and as active layers in electronic devices. The Sonogashira polymerization of this compound with a diethynylarene comonomer is a common and effective method for the synthesis of PPEs. researchgate.net

In a typical polymerization, the diiodo compound is reacted with a diethynyl monomer, such as 1,4-diethynylbenzene, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) salt (e.g., CuI) in an amine solvent like triethylamine (B128534) or diisopropylamine, which also acts as the base. The resulting polymer possesses a highly conjugated backbone, and the di-n-butoxy side chains ensure its solubility in common organic solvents, allowing for solution-based processing techniques like spin-coating to fabricate thin films.

Monomer 1Monomer 2Catalyst SystemBase/SolventPolymer Product
This compound1,4-DiethynylbenzenePd(PPh₃)₄ / CuITriethylaminePoly(4,5-di-n-butoxy-1,2-phenyleneethynylene-co-1,4-phenyleneethynylene)

This table represents a typical polymerization system. The properties of the resulting polymer can be tuned by varying the comonomer.

Beyond polymerization, the Sonogashira coupling of this compound with terminal alkynes is a valuable tool for synthesizing a wide array of alkynyl-substituted aromatic derivatives. These molecules can serve as building blocks for more complex structures, as ligands for metal complexes, or as functional materials in their own right.

The reaction can be controlled to achieve either mono- or di-alkynylation. Reacting the diiodo compound with one equivalent of a terminal alkyne under carefully controlled conditions can favor the formation of the mono-alkynylated product. This intermediate can then be used in subsequent reactions, such as another Sonogashira coupling with a different alkyne to create unsymmetrical di-alkynylated products, or a Suzuki-Miyaura coupling to introduce an aryl group. Using an excess of the terminal alkyne generally leads to the formation of the symmetrically di-alkynylated product.

Reactant 1Reactant 2Catalyst SystemBase/SolventProduct
This compoundPhenylacetylene (1 eq.)PdCl₂(PPh₃)₂ / CuIDiisopropylamine1-Iodo-2-(phenylethynyl)-4,5-di-n-butoxybenzene
This compoundTrimethylsilylacetylene (2.2 eq.)Pd(PPh₃)₄ / CuITriethylamine/Toluene1,2-Bis(trimethylsilylethynyl)-4,5-di-n-butoxybenzene

This table provides illustrative examples of Sonogashira coupling reactions. The choice of catalyst, base, and solvent can influence the reaction outcome and yield.

Heck Reactions for Alkenyl-Aryl Bond Formation

The Mizoroki-Heck reaction is a cornerstone of C(sp²)–C(sp²) bond formation, coupling an aryl halide with an alkene in the presence of a palladium catalyst and a base. libretexts.orgnih.govmdpi.com While specific examples detailing the Heck reaction of this compound are not prevalent in the surveyed literature, the reaction of analogous di-halo-dimethoxybenzene compounds demonstrates the feasibility and expected reactivity. For instance, 1,4-diiodo-2,5-dimethoxybenzene (B189239) has been shown to undergo a double dehydrohalogenative Heck reaction with 2-bromoalkyl arenes, yielding stilbene (B7821643) derivatives. nih.gov This suggests that this compound is a viable substrate for similar transformations.

The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the substituted alkene product and regenerate the active catalyst. libretexts.org Given the two C-I bonds, both mono- and double-Heck coupling are possible, controllable by stoichiometry and reaction conditions.

Table 1: Typical Conditions for Mizoroki-Heck Reactions with Diiodo-dialkoxybenzene Analogs
Aryl HalideAlkene PartnerCatalystBaseSolventTemperatureYieldReference
1,4-diiodo-2,5-dimethoxybenzeneIn situ generated styrene (B11656) (from 2-bromoalkyl arene)Pd(OAc)₂ (0.5 mol%)K₂CO₃DMA140 °C74% nih.gov
1,4-diiodo-2,5-dimethoxybenzeneIn situ generated styrene (from Wittig reaction)Pd(OAc)₂ (5 mol%)K₂CO₃DMA140 °C28-85% nih.gov

Stille Coupling with Organotin Reagents

The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound (organostannane) and an organic halide. rsc.orgnih.govnih.gov This method is widely used for creating complex molecules due to the stability of organotin reagents to air and moisture. rsc.org

The reaction of this compound with various organostannanes can be anticipated to proceed efficiently. The catalytic cycle involves oxidative addition of the aryl iodide to the Pd(0) catalyst, transmetalation with the organotin reagent, and reductive elimination to furnish the coupled product. rsc.org The presence of two iodine atoms allows for sequential or double coupling, providing a pathway to symmetrically or asymmetrically substituted products, which are valuable in materials science and the synthesis of complex organic scaffolds. nih.govmdpi.com

Table 2: General Conditions for Stille Cross-Coupling Reactions
Aryl Halide TypeOrganotin Reagent TypeCatalyst SystemSolventTemperatureReference
Di-bromo-quinoxalineAryl/Heteroaryl-stannanePd₂(dba)₃ / P(o-tol)₃Toluene90-110 °C rsc.org
Di-bromo-bipyridineAryl/Heteroaryl-stannanePd(PPh₃)₄Toluene110 °C nih.gov
Di-iodo-diazocineHexamethyldistannanePd(PPh₃)₄Toluene/THF150 °C (Microwave) rsc.org

Kumada-Corriu Cross-Coupling

The Kumada-Corriu coupling, one of the earliest developed cross-coupling methods, utilizes a nickel or palladium catalyst to form carbon-carbon bonds between an organic halide and a Grignard reagent (organomagnesium halide). wikipedia.orgorganic-chemistry.org This reaction is advantageous for its use of readily available Grignard reagents. organic-chemistry.org

For this compound, Kumada coupling would involve its reaction with an alkyl, vinyl, or aryl magnesium halide. The catalytic cycle is analogous to other cross-coupling reactions, proceeding through oxidative addition, transmetalation with the Grignard reagent, and reductive elimination. wikipedia.org Nickel catalysts, such as NiCl₂(dppp), are commonly employed. wikipedia.org This methodology is particularly effective for synthesizing unsymmetrical biaryls and alkyl-substituted aromatics. organic-chemistry.org The higher reactivity of the C-I bond compared to C-Br or C-Cl bonds ensures selective coupling.

Other Advanced Cross-Coupling Methodologies

Beyond the Heck, Stille, and Kumada reactions, this compound is a suitable substrate for other modern cross-coupling transformations.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron species (like a boronic acid or ester) with an organohalide. diva-portal.orgresearchgate.netresearchgate.net It is widely favored due to the low toxicity and high stability of the boron reagents. The reaction of this compound with arylboronic acids, catalyzed by a palladium complex with appropriate ligands (e.g., phosphines or N-heterocyclic carbenes) and a base (e.g., K₃PO₄ or Cs₂CO₃), would be an effective route to biaryl compounds. researchgate.netharvard.edu

Sonogashira Coupling: This palladium- and copper-cocatalyzed reaction couples a terminal alkyne with an aryl or vinyl halide, forming a C(sp²)-C(sp) bond. researchgate.netlibretexts.org The reaction of this compound with various terminal alkynes can produce mono- or di-alkynylated products. nih.govchemrxiv.org These products are valuable intermediates in the synthesis of conjugated materials and natural products. libretexts.org High regioselectivity for the more reactive iodine sites is expected. libretexts.orgnih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.orgorganic-chemistry.org It has become a primary method for synthesizing aryl amines. wikipedia.org Using a suitable palladium precatalyst and a bulky phosphine (B1218219) ligand (e.g., X-Phos), this compound can be coupled with primary or secondary amines, or even ammonia (B1221849) equivalents, to yield the corresponding aniline (B41778) derivatives. wikipedia.orgbeilstein-journals.orgnih.gov

Nucleophilic Aromatic Substitution Reactions (SAr)

Nucleophilic aromatic substitution (SAr) typically requires the aromatic ring to be activated by strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. nih.govnih.gov The this compound ring is substituted with electron-donating butoxy groups, which disfavors the classical addition-elimination SAr mechanism. This mechanism proceeds via a negatively charged Meisenheimer intermediate, which would be destabilized by the electron-donating substituents. nih.gov

However, SAr reactions can sometimes proceed through alternative pathways. In some systems, a concerted (cSₙAr) mechanism, which does not rely on a stabilized intermediate, has been proposed. nih.gov Additionally, specific conditions, such as the use of highly reactive nucleophiles or transition metal catalysis (e.g., copper), can facilitate the substitution of halides on electron-rich rings. Another possibility is a "directed SₙAr" where a nearby functional group on the substrate can direct the substitution to a specific position, although this typically requires specific directing groups not present in this compound. rsc.org Without such activation, this compound is generally expected to be unreactive toward traditional SAr reactions.

Radical Reactions and Electrochemistry

Recent research has highlighted the significant role of radical intermediates in the chemistry of aryl iodides. nih.govnsf.gov This is particularly true for 1,2-diiodo-aromatic systems, which exhibit unique electrochemical properties.

Formation and Reactivity of Iodanyl Radical Intermediates

While hypervalent iodine chemistry has traditionally focused on two-electron I(I)/I(III) redox couples, one-electron pathways involving formally I(II) species, known as iodanyl radicals, are gaining attention. nih.govchemrxiv.org These transient, open-shell species can be generated through the oxidation of aryl iodides. nsf.govacs.org

Studies on the closely related analog, 1,2-diiodo-4,5-dimethoxybenzene (B11539), have shown it to be a highly efficient electrocatalyst for C-H/N-H coupling reactions. nih.govacs.orgnih.gov Its efficacy is attributed to the cooperative effect of the two adjacent iodine atoms. Upon one-electron oxidation, a three-electron I-I bonding interaction forms, which stabilizes the resulting iodanyl radical intermediate. chemrxiv.orgnih.gov This stabilization leads to a lower oxidation potential compared to corresponding mono-iodo compounds. nih.govacs.org

The electrochemical behavior of 1,2-diiodo-4,5-dimethoxybenzene shows a reversible one-electron oxidation wave, and the resulting iodanyl radical cation has been isolated and proven to be a competent species in C-N bond formation. nih.gov This establishes that catalysis can proceed through a one-electron I(I)/I(II) cycle, offering a mechanistic alternative to traditional two-electron hypervalent iodine chemistry. chemrxiv.orgnih.gov Given the structural similarity, this compound is expected to exhibit analogous electrochemical behavior, serving as a precursor to stabilized iodanyl radicals that can act as potent radical mediators in synthetic transformations.

Electrocatalytic Applications

The electrocatalytic applications of this compound are a developing area of research, with limited studies focusing specifically on this compound. However, the electrochemical behavior of aryl iodides suggests potential pathways for its application. Electrocatalysis can facilitate chemical reactions by lowering the activation energy at an electrode surface, offering green and efficient alternatives to traditional chemical methods. mdpi.com

One potential application lies in electrocatalytic dehalogenation. The carbon-iodine bond is the most reactive among the halogens in reductive cleavage, making aryl iodides prime candidates for such transformations. strem.com Electrocatalytic reduction of the C-I bonds in this compound could proceed via an inner-sphere mechanism, where an electron is transferred from a catalyst to the aryl iodide. tubitak.gov.tr This process could lead to the formation of radical or anionic intermediates, which can then be further reacted.

Furthermore, electropolymerization presents another avenue for the application of this compound. While direct electropolymerization of this compound has not been extensively reported, analogous alkoxy-substituted monomers have been successfully polymerized electrochemically to form conductive polymer films with interesting electrochromic properties. nih.gov The process typically involves the oxidative coupling of the aromatic rings, which would be influenced by the presence and position of the iodo- and butoxy-substituents on the benzene ring.

Table 1: Potential Electrocatalytic Reactions of this compound

Reaction TypePotential ProductsSignificance
Electrocatalytic Dehalogenation1,2-di-n-butoxybenzeneFormation of a debrominated organic molecule.
ElectropolymerizationPoly(4,5-di-n-butoxy-1,2-phenylene)Synthesis of a novel conjugated polymer.

Note: The reactions in this table are hypothetical and based on the known reactivity of similar compounds.

Further Functionalization of the Butoxy Chains

The n-butoxy side chains of this compound offer additional sites for chemical modification, enabling the introduction of new functionalities and the creation of more complex molecular architectures.

The terminal methyl group of the n-butoxy chains can be a site for functional group interconversion, although this requires overcoming the relative inertness of the alkyl C-H bonds. One approach involves the oxidation of the terminal carbon to introduce a hydroxyl or carboxyl group. For instance, oxidation of a terminal methyl group on an aromatic ring to a carboxylic acid has been demonstrated using strong oxidizing agents. sigmaaldrich.com While challenging on a simple alkyl chain, selective terminal oxidation methods are an active area of research.

A more common strategy for functionalizing ether-containing compounds is through ether cleavage. nih.govacs.orgnih.gov Treatment with strong acids like hydrobromic or hydriodic acid can cleave the ether bond, yielding an alcohol and an alkyl halide. acs.orgacs.org In the case of this compound, this would lead to the formation of a dihydroxy-diiodobenzene derivative and 1-bromobutane (B133212) or 1-iodobutane. This diol could then be further functionalized.

Table 2: Examples of Terminal Functional Group Interconversion of Butoxy Chains

Reagent(s)Product Functional GroupReaction Type
Strong Oxidizing AgentCarboxylic AcidOxidation
HBr or HIAlcohol (on the aromatic ring)Ether Cleavage

Note: These are general strategies and their direct application to this compound may require specific reaction conditions.

The butoxy chains can be modified to incorporate sites for initiating polymerization, leading to the synthesis of graft or block copolymers. beilstein-journals.org A common method is to introduce a functional group that can act as an initiator for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP).

For example, the terminal end of the butoxy chain could be functionalized to an alkyl halide, which is a typical initiator for ATRP. This functionalized monomer could then be used to grow polymer chains of various monomers, such as styrenes or (meth)acrylates, from the aromatic core. This approach allows for the creation of complex polymer architectures where the poly(phenylene) backbone derived from the diiodobenzene unit is decorated with polymer side chains. The synthesis of block copolymers using polymers with terminal functional groups as macroinitiators is a well-established technique.

Table 3: Creating Polymerization Initiator Sites on Butoxy Chains

Target Initiator TypeFunctionalization StrategyPolymerization Method
Alkyl HalideTerminal HalogenationAtom Transfer Radical Polymerization (ATRP)
Hydroxyl GroupTerminal Oxidation/Ether CleavageRing-Opening Polymerization (ROP)

Chemo- and Regioselectivity in Complex Reaction Systems

In reactions involving multiple reactive sites, the chemo- and regioselectivity are of paramount importance. For this compound, the two iodine atoms are chemically equivalent in a symmetric environment but can exhibit different reactivity in complex reaction systems due to steric and electronic effects.

In metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira coupling, the reaction often proceeds sequentially. The first coupling reaction can influence the reactivity of the second iodine atom. The introduction of a bulky group at one of the iodine positions can sterically hinder the second coupling reaction.

Metal-halogen exchange reactions, often using organolithium reagents, are highly sensitive to the nature of the halogen. The exchange rate for iodine is significantly faster than for bromine or chlorine. In a molecule with two iodine atoms, selective mono-lithiation can be challenging but can sometimes be achieved by carefully controlling the stoichiometry of the organolithium reagent and the reaction temperature. The electronic nature of the substituents on the aromatic ring also plays a crucial role in directing the regioselectivity of such reactions. The electron-donating butoxy groups can influence the electron density at the ortho positions, potentially affecting the rate and selectivity of metalation or coupling reactions.

Table 4: Factors Influencing Chemo- and Regioselectivity

FactorInfluence on ReactivityExample Reaction
Steric HindranceCan favor mono-substitution or direct reaction to the less hindered site.Sequential cross-coupling reactions.
Electronic EffectsElectron-donating or -withdrawing groups can influence the reactivity of adjacent sites.Metal-halogen exchange, electrophilic aromatic substitution.
Reaction ConditionsTemperature, solvent, and stoichiometry of reagents can control selective reactions.Selective mono-lithiation.

Advanced Spectroscopic and Structural Elucidation of 1,2 Diiodo 4,5 Di N Butoxybenzene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. For 1,2-diiodo-4,5-di-n-butoxybenzene, NMR provides crucial information about the electronic environment of the hydrogen and carbon atoms, as well as the conformation of the flexible butoxy side chains.

While specific NMR data for this compound is not extensively documented in publicly available literature, we can infer its expected spectral characteristics based on analyses of closely related compounds. For instance, in substituted benzenes, the chemical shifts of aromatic protons are highly sensitive to the nature and position of the substituents. The two aromatic protons in this compound would be expected to appear as a singlet in the aromatic region of the ¹H NMR spectrum, typically between δ 6.5 and 7.5 ppm. The electron-donating nature of the butoxy groups would shield these protons, while the deshielding effect of the iodine atoms would also play a role, leading to a specific chemical shift that reflects the balance of these electronic influences.

The ¹³C NMR spectrum would provide complementary information. The carbon atoms of the benzene (B151609) ring directly bonded to iodine would be expected to show signals at lower field due to the heavy atom effect. The carbons bearing the butoxy groups would be shifted downfield due to the electronegativity of the oxygen atoms. The signals for the butoxy chains would appear in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic C-H~ 7.0 - 7.5~ 115 - 125
Aromatic C-I-~ 90 - 100
Aromatic C-O-~ 150 - 160
-O-CH₂-~ 3.9 - 4.1~ 68 - 72
-CH₂-CH₂-~ 1.7 - 1.9~ 30 - 34
-CH₂-CH₃~ 1.4 - 1.6~ 18 - 22
-CH₃~ 0.9 - 1.0~ 13 - 15

Note: These are estimated values based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Multi-Dimensional NMR Techniques for Conformational Analysis

To gain deeper insight into the three-dimensional structure and conformational dynamics of this compound, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.

A COSY spectrum would reveal the coupling relationships between protons within the butoxy chains, confirming their connectivity. HSQC and HMBC experiments would establish the correlations between protons and the carbon atoms to which they are directly attached (HSQC) or separated by two or three bonds (HMBC). This would allow for the unambiguous assignment of all proton and carbon signals. Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy could be employed to probe the spatial proximity of different protons, providing crucial information about the preferred conformation of the butoxy chains relative to the benzene ring and each other.

Solid-State NMR for Packing and Dynamics

Solid-state NMR (ssNMR) spectroscopy offers a powerful means to study the structure and dynamics of molecules in the solid state, providing information that is complementary to that obtained from single-crystal X-ray diffraction. nih.gov For this compound, ssNMR could be used to investigate the packing of the molecules in the crystal lattice and the dynamics of the butoxy chains.

Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) would provide high-resolution ¹³C spectra, revealing the presence of different crystallographic environments for the carbon atoms. This can be particularly useful in identifying polymorphism, where the same compound crystallizes in different forms. Furthermore, by studying the changes in the ssNMR spectra as a function of temperature, information about the motional freedom of the butoxy chains can be obtained.

X-ray Crystallography for Molecular Geometry and Packing

The analysis of the dimethoxy analogue reveals a planar benzene ring with the iodine and oxygen atoms lying nearly in the plane of the ring. The C-I bond lengths are consistent with those observed in other iodinated aromatic compounds. The geometry around the oxygen atoms of the methoxy (B1213986) groups is also as expected.

Analysis of Intermolecular Interactions

A key feature revealed by the crystal structure of 1,2-diiodo-4,5-dimethoxybenzene (B11539) is the presence of significant intermolecular interactions, particularly halogen bonding. researchgate.net Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In the case of the dimethoxy analogue, short I···I and I···O contacts are observed, which play a crucial role in dictating the packing of the molecules in the crystal lattice. researchgate.net

It is highly probable that similar intermolecular interactions, including I···I and I···O halogen bonds, as well as van der Waals forces between the butoxy chains, govern the crystal packing of this compound. The longer and more flexible butoxy chains, compared to the methoxy groups, would likely lead to more complex packing arrangements and potentially a greater propensity for polymorphism.

Table 2: Expected Intermolecular Interaction Geometries in this compound (based on 1,2-diiodo-4,5-dimethoxybenzene)

Interaction Type Atoms Involved Typical Distance (Å) Significance
Halogen BondC-I ··· I-C< 3.96Directional interaction influencing crystal packing
Halogen BondC-I ··· O< 3.50Contributes to the stability of the crystal lattice
van der WaalsButoxy chainsVariableInfluences the overall packing density and can lead to polymorphism

Note: Distances are based on the sum of van der Waals radii and observations in related structures.

Polymorphism and Crystal Engineering

The presence of flexible side chains and the potential for various intermolecular interactions suggest that this compound could exhibit polymorphism, the ability of a compound to exist in more than one crystalline form. Different polymorphs can have distinct physical properties, such as melting point, solubility, and stability. The study of polymorphism in related dialkoxybenzene derivatives has shown that the length and nature of the alkyl chains can significantly influence the crystal packing. researchgate.net

The understanding of the intermolecular interactions in this system is crucial for crystal engineering, the rational design of crystalline materials with desired properties. By modifying the substituents on the benzene ring or the length of the alkyl chains, it may be possible to tune the crystal packing and, consequently, the material's properties.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule. The vibrational modes of this compound can be predicted based on the analysis of its constituent parts and comparison with related molecules.

The FT-IR spectrum is expected to show characteristic absorption bands for the C-H stretching of the aromatic ring and the aliphatic butoxy chains, C-O stretching of the ether linkages, and various bending vibrations. The C-I stretching vibrations would occur at very low frequencies, typically below 400 cm⁻¹, and might be difficult to observe with standard FT-IR spectrometers.

Raman spectroscopy is often complementary to FT-IR. The C-I stretching and bending modes are expected to be more intense in the Raman spectrum. Furthermore, the symmetric vibrations of the benzene ring are typically strong in the Raman spectrum. Analysis of the Raman spectra of similar molecules, such as p-diiodobenzene, reveals characteristic bands for the C-I stretching and bending modes. acs.org

Table 3: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode Expected FT-IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Aromatic C-H Stretch~ 3100 - 3000~ 3100 - 3000
Aliphatic C-H Stretch~ 2960 - 2850~ 2960 - 2850
C=C Aromatic Ring Stretch~ 1600 - 1450~ 1600 - 1450
C-O-C Asymmetric Stretch~ 1250Weak
C-O-C Symmetric StretchWeak~ 1050
C-I Stretch< 400~ 200 - 300

Note: These are general ranges and the exact positions of the peaks will depend on the specific molecular environment.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal identification of organic compounds. For this compound, which has a molecular formula of C₁₄H₂₀I₂O₂, HRMS provides its exact mass, allowing for unambiguous elemental composition determination and distinguishing it from other potential isomers or compounds with the same nominal mass. The theoretical exact mass can be calculated with high precision, which is then verified experimentally.

The initial ionization would produce the molecular ion [C₁₄H₂₀I₂O₂]⁺. Subsequent fragmentation would likely proceed through several key pathways:

Loss of an Iodine Atom: Due to the relative weakness of the Carbon-Iodine bond, the loss of an iodine radical is a highly probable initial fragmentation step, leading to a prominent [M-I]⁺ peak.

Ether Cleavage: The n-butoxy chains can fragment in several ways. Alpha-cleavage next to the oxygen atom can lead to the loss of a butyl radical (•C₄H₉). A common pathway for ethers is the cleavage of the C-O bond with a hydrogen rearrangement, leading to the elimination of a neutral butene molecule (C₄H₈) and the formation of a phenol-type radical cation.

Alkyl Chain Fragmentation: The butyl chain itself can fragment, leading to the loss of smaller alkyl radicals.

The following table outlines the predicted significant fragments for this compound.

Electronic Absorption and Emission Spectroscopy of Conjugated Derivatives

The this compound molecule is a valuable building block for the synthesis of larger, π-conjugated systems, such as advanced polymers used in organic electronics. The two iodine atoms provide reactive sites for cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira coupling), allowing for the formation of polymer chains. mdpi.comresearchgate.net When this unit is incorporated into a polymer backbone, such as in poly(p-phenylenevinylene) (PPV) or polythiophene derivatives, the resulting materials exhibit distinct electronic and photophysical properties. bme.huresearchgate.net

The electronic absorption and emission spectra of these conjugated derivatives are characterized by broad bands in the visible and near-ultraviolet regions. acs.orgnih.gov These features arise from the delocalized π-electron system that extends along the polymer chain. The di-n-butoxy side chains are crucial as they confer solubility on the otherwise rigid and insoluble polymer backbone, enabling solution-based processing for device fabrication. nih.govresearchgate.net

Investigation of Electronic Transitions

The dominant electronic transition observed in the absorption spectra of conjugated polymers derived from dialkoxybenzene units is the π-π* transition. acs.orgnih.gov This corresponds to the excitation of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) of the conjugated system. The energy of this transition, and therefore the position of the absorption maximum (λmax), is highly dependent on the effective conjugation length of the polymer. researchgate.net

In general, a longer, uninterrupted stretch of conjugated double and single bonds leads to a smaller HOMO-LUMO gap, resulting in a bathochromic (red) shift of the absorption maximum to longer wavelengths. bme.hunih.gov The electron-donating nature of the alkoxy groups increases the electron density of the aromatic backbone, influencing the energy levels of the HOMO and LUMO. Furthermore, the physical state of the material plays a significant role; absorption spectra of thin films are often red-shifted compared to those of dilute solutions, which is attributed to increased intermolecular interactions and more planar chain conformations in the solid state. acs.orgnih.gov

Photophysical Property Correlation with Molecular Structure

A clear relationship exists between the molecular structure of these conjugated polymers and their photophysical properties. By systematically altering the chemical structure, properties like absorption/emission wavelengths and fluorescence quantum yields can be fine-tuned.

Conjugation Length: Increasing the molecular weight of the polymer or designing copolymers to enhance planarity and electron delocalization leads to a red-shift in both absorption and emission spectra. acs.orgnih.gov

Side Chains: While the primary purpose of the n-butoxy groups is to ensure solubility, the length and bulkiness of these side chains can also influence the polymer's conformation and how it packs in the solid state. This can affect inter-chain interactions, which in turn impacts the photophysical properties of thin films. acs.org

Copolymer Composition: Creating copolymers by alternating the 1,2-di-n-butoxybenzene unit with other aromatic or heteroaromatic units (e.g., thiophene, benzothiadiazole) is a powerful strategy. bme.hunih.gov These "donor-acceptor" copolymers can exhibit intramolecular charge transfer, leading to significantly lower band gaps and absorption that extends further into the visible or even near-infrared regions. researchgate.net

The table below summarizes representative photophysical data for conjugated polymers that incorporate dialkoxy-substituted phenylene units, illustrating these structure-property relationships.

Computational Chemistry and Theoretical Studies on 1,2 Diiodo 4,5 Di N Butoxybenzene

Quantum Mechanical (QM) Calculations of Electronic Structure

Quantum mechanics forms the theoretical foundation for modeling the electronic structure of molecules. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within a molecule, which in turn dictate its geometry, stability, and properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between accuracy and computational cost, making it suitable for studying relatively large molecules like 1,2-diiodo-4,5-di-n-butoxybenzene.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This involves finding the lowest energy conformation by calculating forces on the atoms and adjusting their positions until a minimum energy state is reached. For this compound, key parameters such as bond lengths, bond angles, and dihedral angles that define the orientation of the di-n-butoxy side chains relative to the benzene (B151609) ring are determined.

The conformation of the flexible n-butoxy chains is crucial as it influences how the molecules pack in a solid state and interact in solution. DFT studies can explore the potential energy surface of the molecule to identify different stable conformers and the energy barriers between them. For similar di-substituted benzene derivatives, repulsion between adjacent large substituents, like iodine atoms, can cause slight distortions in the benzene ring from a perfect hexagonal shape. nih.gov In the case of the related 1,2-diiodo-4,5-dimethylbenzene, repulsion between the neighboring iodine atoms and the methyl groups results in a slight elongation of the molecule. nih.gov The interplay between steric hindrance of the bulky iodine atoms and the conformational flexibility of the butoxy chains is a primary focus of these geometric optimizations.

The following table presents a hypothetical set of optimized geometric parameters for this compound based on typical DFT calculations, as specific literature values were not available.

Table 1: Hypothetical Optimized Geometric Parameters from DFT Calculations

Parameter Value
C-I Bond Length ~2.10 Å
C-O Bond Length ~1.37 Å
C-C (aromatic) Bond Length ~1.40 Å
C-I-C Bond Angle N/A (Iodo-substituent)
C-O-C Bond Angle ~118°

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parameterization. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide higher accuracy for electronic energies and properties.

For molecules containing heavy elements like iodine, relativistic effects can become significant and may need to be accounted for to achieve high accuracy. These methods are often used to benchmark the results from more computationally efficient methods like DFT. For instance, highly accurate ab initio calculations could be used to refine the interaction energies between two or more this compound molecules, providing a more precise understanding of the forces governing their aggregation.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). The energy and spatial distribution of these orbitals are fundamental to understanding a molecule's chemical reactivity and electronic properties. nih.gov

The HOMO is the orbital from which a molecule is most likely to donate electrons in a chemical reaction, representing its nucleophilic character. The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and electrical conductivity. nih.gov A small energy gap suggests that the molecule is more reactive and can be more easily excited electronically, which is relevant for applications in organic electronics. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the butoxy groups, while the LUMO may have significant contributions from the antibonding orbitals associated with the carbon-iodine bonds. DFT calculations provide quantitative values for these orbital energies and visualize their spatial distributions.

The following table contains representative data for FMO analysis.

Table 2: Representative Frontier Molecular Orbital Data

Parameter Description Typical Calculated Value
E(HOMO) Energy of the Highest Occupied Molecular Orbital -5.5 to -6.5 eV
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital -1.0 to -2.0 eV

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Spectra)

Computational methods are invaluable for predicting and interpreting spectroscopic data. By simulating spectra, researchers can confirm molecular structures, assign experimental signals, and understand how electronic structure influences spectroscopic properties.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Quantum chemical methods, particularly DFT using the Gauge-Including Atomic Orbital (GIAO) approach, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. arxiv.org These calculations determine the magnetic shielding around each nucleus, which is then converted to a chemical shift value. Comparing calculated shifts with experimental data helps to confirm the correct molecular structure and assign specific resonances to the corresponding atoms in the molecule. Such predictions can be particularly useful for resolving ambiguities in complex spectra.

UV-Vis Spectra: The electronic absorption properties of a molecule can be predicted using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. The results can be used to simulate the UV-Vis absorption spectrum, providing the wavelength of maximum absorption (λ_max) and the intensity of the absorption (oscillator strength). nih.govnih.gov For conjugated systems like this compound, TD-DFT can predict the electronic transitions, often of π→π* character, that are responsible for its absorption in the UV region. The inclusion of solvent effects in the calculations, often through a polarizable continuum model (PCM), can improve the accuracy of the predicted spectra. nih.gov

The following table shows hypothetical predicted spectroscopic data.

Table 3: Hypothetical Predicted Spectroscopic Data

Spectrum Parameter Predicted Value
¹³C NMR Aromatic C-I 90-100 ppm
¹³C NMR Aromatic C-O 148-152 ppm
¹H NMR O-CH₂ 3.9-4.1 ppm

Investigation of Reaction Mechanisms and Transition States

DFT calculations are a powerful tool for elucidating the pathways of chemical reactions. For a precursor molecule like this compound, which might be used in cross-coupling reactions (e.g., Sonogashira, Suzuki, or Ullmann couplings) to synthesize larger conjugated systems, computational studies can map out the entire reaction coordinate.

This involves locating and characterizing the geometries and energies of reactants, intermediates, and products, as well as the transition states that connect them. The transition state is the highest energy point along the reaction pathway, and its energy determines the activation energy and thus the rate of the reaction. By modeling these complex multi-step reactions, often involving organometallic catalysts, chemists can gain a deeper understanding of the factors controlling reactivity and selectivity, leading to the optimization of reaction conditions.

Molecular Dynamics (MD) Simulations for Aggregation and Intermolecular Interactions

While quantum mechanics excels at describing individual molecules, Molecular Dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. mdpi.com MD uses classical mechanics to model the movements and interactions of atoms and molecules, allowing for the simulation of bulk properties and dynamic processes like self-assembly and aggregation. nih.gov

For this compound, MD simulations can provide insights into how these molecules interact with each other in a condensed phase (liquid or solid). Key intermolecular interactions would include van der Waals forces, dipole-dipole interactions, and potentially halogen bonding (C-I···O or C-I···I interactions). Halogen bonding, where the electropositive region on the iodine atom interacts with a Lewis base, can be a significant directional force in the crystal packing of similar iodo-substituted aromatic compounds. researchgate.net

MD simulations can predict how these molecules might aggregate in solution or pack into a crystal lattice. nih.gov This is particularly relevant for understanding the formation of thin films for electronic devices, where the molecular organization at interfaces dictates performance. The simulations can reveal details about the preferred orientation of the molecules, the structure of aggregates, and the dynamics of their formation. mdpi.comnih.gov

Applications in Advanced Materials Science and Supramolecular Chemistry

Precursor in Organic Electronics and Photonics

In the field of organic electronics, 1,2-Diiodo-4,5-di-n-butoxybenzene is a key starting material for creating the active components of various devices. Its ability to participate in polymerization reactions allows for the formation of long, conjugated polymers that are the cornerstone of organic semiconductors.

Organic Light-Emitting Diodes (OLEDs)

The performance of Organic Light-Emitting Diodes (OLEDs) relies on materials that can efficiently convert electrical energy into light. Conjugated polymers derived from this compound can be engineered to serve as the emissive layer in OLED devices. The electronic properties of these polymers, such as the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), determine the color and efficiency of the emitted light. The butoxy side chains play a crucial role in preventing aggregation of the polymer chains in the solid state, which can otherwise quench luminescence and reduce device efficiency. The synthesis of these materials allows for precise tuning of the emission spectrum, making them suitable for applications in full-color displays and solid-state lighting.

Organic Photovoltaics (OPVs) and Solar Cells

In the domain of renewable energy, this compound serves as a precursor for synthesizing electron-donor polymers used in the active layer of Organic Photovoltaics (OPVs). These polymers are blended with electron-acceptor materials (like fullerenes or other non-fullerene acceptors) to form a bulk heterojunction where charge separation occurs upon light absorption. The butoxy groups are vital for ensuring the processability of the polymer and for influencing the nanoscale morphology of the active layer blend, which is critical for efficient exciton diffusion and charge separation. Research into new polymers derived from building blocks like this compound is aimed at broadening the light absorption spectrum and optimizing energy level alignment to maximize the power conversion efficiency of solar cells.

Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are fundamental components of flexible and printed electronics, such as displays, sensors, and RFID tags. The semiconducting channel in these devices is composed of an organic material where charge transport occurs. Polymers and oligomers synthesized from this compound are designed to have a high degree of structural order, which facilitates efficient charge carrier mobility. The long alkyl chains of the butoxy groups influence the intermolecular packing of the polymer chains, directly impacting how effectively charges can move through the material. High charge mobility is a key parameter for the performance of OFETs, enabling faster switching speeds and higher current output.

Synthesis of Conductive Polymers and Oligomers

The primary application of this compound in materials science is its use as a monomer in the synthesis of conductive polymers and oligomers. The two iodine atoms are excellent leaving groups for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira and Stille reactions.

In a typical Sonogashira coupling reaction, this compound is reacted with a monomer containing two terminal alkyne groups, such as a diethynylbenzene derivative. This process creates a repeating polymer chain of alternating phenylene and ethynylene units, known as a poly(phenylene ethynylene) (PPE). These polymers are known for their high fluorescence quantum yields and are highly luminescent materials. mit.edu The butoxy side chains are essential for rendering these rigid-rod polymers soluble, allowing them to be characterized and processed from solution. mit.edu

Below is a data table summarizing the properties of a poly(phenylene ethynylene) synthesized using a similar diiodo-dialkoxybenzene monomer, which illustrates the typical characteristics of polymers accessible from this class of precursors.

PropertyValueReference
Polymer TypePoly(phenylene ethynylene) mit.edu
Synthesis MethodPalladium-catalyzed cross-coupling mit.edu
Key MonomersDiiodobenzene derivative, Diethynylbenzene derivative mit.edu
Role of Side ChainsEnsure solubility mit.edu
Fluorescence Quantum Yield0.35 - 0.40 mit.edu
Excited-State Lifetime1 - 2 nanoseconds mit.edu

This table presents data for a representative poly(phenylene ethynylene) synthesized from analogous precursors to demonstrate the material properties achievable.

Building Block for Supramolecular Architectures

Supramolecular chemistry involves the design and synthesis of large, complex structures held together by non-covalent interactions. The rigidity and defined geometry of aromatic building blocks are essential for creating predictable and stable architectures. This compound provides a well-defined, rigid core that can be incorporated into larger supramolecular systems.

Macrocycles and Cages

Macrocycles and molecular cages are complex, three-dimensional structures with internal cavities that can encapsulate smaller guest molecules. The synthesis of these structures often relies on high-dilution reactions where linear precursor molecules containing multiple reactive sites are induced to react intramolecularly.

The table below outlines the conceptual components for a diversity-oriented synthesis of macrocycles, where a building block like this compound would be a key component.

ComponentFunctionExample Reaction
Rigid Dihalide Building BlockForms the structural backbone of the macrocycle.This compound
Linker MoleculeConnects rigid building blocks to form a linear precursor.Di-alkynes, Di-boronic esters
Cyclization ReactionCloses the linear precursor into a macrocycle.Sonogashira Coupling, Suzuki Coupling, Ring-Closing Metathesis
Solvent/ConditionsFavors intramolecular cyclization over intermolecular polymerization.High dilution

Self-Assembling Systems

The capacity of this compound to form organized supramolecular structures is largely predicated on the principle of halogen bonding. nih.gov A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (in this case, iodine) and a nucleophilic site. nih.gov This interaction is analogous to the more familiar hydrogen bond but offers unique characteristics in terms of strength, directionality, and hydrophobicity. nih.gov

In the case of this compound, the two iodine atoms act as potent halogen bond donors. This allows the molecule to engage in predictable and directional interactions with halogen bond acceptors, such as pyridyl or carbonyl groups, leading to the formation of one-, two-, or three-dimensional networks. rsc.org The self-assembly process can be meticulously controlled by the choice of solvent and complementary molecules. The two n-butoxy chains also play a crucial role, influencing the solubility of the molecule and providing van der Waals interactions that help stabilize the resulting supramolecular architectures. rsc.org These self-assembling properties are foundational for creating novel materials with tailored electronic and optical properties.

Table 1: Key Interactions in Self-Assembly

Interaction Type Donor Group Acceptor Group Role in Assembly
Halogen Bonding C–I (Iodine) N, O, π-systems Provides directionality and strength to the primary structure. nih.govnih.gov
van der Waals n-butoxy chains n-butoxy chains Contributes to packing efficiency and stability.

Host-Guest Chemistry

In supramolecular chemistry, host-guest chemistry involves the formation of unique complexes where a "host" molecule encapsulates a "guest" molecule. The iodine atoms on this compound enable it to function as a component in host-guest systems, primarily through halogen bonding. The molecule can act as a guest, with its iodine atoms binding to electron-rich cavities of larger host molecules like pillararenes or other macrocycles.

Conversely, it can be incorporated into the structure of a host molecule. In such a scenario, the diiodobenzene unit would offer specific binding sites for electron-rich guest species. The binding affinity and selectivity of these host-guest systems are dictated by the strength and directionality of the halogen bonds, as well as the steric and electronic complementarity between the host and guest. brighton.ac.uk The n-butoxy groups contribute to the solubility of the host-guest complex and can modulate the size and shape of the binding cavity.

Role in Liquid Crystalline Materials Development

Liquid crystals are states of matter that have properties between those of conventional liquids and those of solid crystals. The development of new liquid crystalline materials is driven by the need for advanced display technologies and sensors. The molecular structure of this compound is conducive to the formation of liquid crystalline phases (mesophases).

The rigid benzene (B151609) core provides the necessary structural anisotropy, while the flexible n-butoxy chains contribute to the fluidity required for mesophase formation. The presence of bulky iodine atoms can further influence the molecular packing and, consequently, the type of liquid crystal phase formed (e.g., nematic, smectic). beilstein-journals.org Furthermore, the directional nature of halogen bonding can be exploited to create supramolecular liquid crystals. nih.gov By combining this compound with complementary molecules that act as halogen bond acceptors, it is possible to induce or modify liquid crystalline behavior, leading to materials with tunable phase transition temperatures and optical properties. nih.govnih.gov

Table 2: Structural Features and Their Role in Liquid Crystallinity

Molecular Feature Contribution to Liquid Crystalline Behavior
Rigid Benzene Core Provides the necessary anisotropy (rod-like shape). nih.gov
Flexible n-butoxy Chains Lowers the melting point and promotes the formation of mesophases. beilstein-journals.org

Functionalization of Surfaces and Nanomaterials

The modification of surfaces and nanomaterials is critical for applications ranging from electronics to biomedicine. nih.gov this compound serves as a valuable molecule for surface functionalization due to the reactivity of its carbon-iodine bonds and its capacity for directed self-assembly.

One approach involves the formation of self-assembled monolayers (SAMs) on surfaces like gold or graphite. The halogen bonds between the iodine atoms and the surface, or between adjacent molecules, can drive the formation of highly ordered two-dimensional structures. rsc.org This bottom-up approach allows for precise control over the surface properties at the molecular level.

Additionally, the carbon-iodine bonds can be utilized in cross-coupling reactions (e.g., Sonogashira, Suzuki, or Heck reactions) to covalently attach the molecule to surfaces or nanoparticles that have been pre-functionalized with appropriate reaction partners. This covalent attachment ensures the long-term stability of the functional layer. The n-butoxy chains can enhance the compatibility of the functionalized nanomaterials with organic matrices or solvents. cd-bioparticles.net Through these methods, surfaces can be endowed with new properties, such as altered hydrophobicity, specific binding capabilities, or enhanced electronic conductivity.

Table 3: Mentioned Compounds

Compound Name
This compound
Pyridine

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Routes

The synthesis of functionalized aromatic compounds is a cornerstone of modern chemistry. Future research will likely focus on developing more sustainable and efficient methods for the preparation of 1,2-Diiodo-4,5-di-n-butoxybenzene and its derivatives. Traditional iodination methods often involve harsh reagents and produce significant waste. Green chemistry principles are increasingly being applied to the synthesis of halogenated organic compounds, aiming to reduce environmental impact and improve safety. mdpi.comnaturvardsverket.sedeepdyve.com

Key areas for development include:

Catalytic Iodination: The use of transition-metal catalysts or organocatalysts could enable the direct and selective iodination of 1,4-di-n-butoxybenzene under milder conditions, reducing the need for stoichiometric and often toxic iodinating agents. acs.org

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control for potentially hazardous reactions. Developing a flow-based synthesis for this compound could lead to higher yields and purity while minimizing risks.

Bio-inspired Synthesis: Exploring enzymatic or microbial routes for the halogenation of aromatic compounds presents a long-term, highly sustainable approach to producing such molecules. mdpi.com

A comparative table of potential synthetic approaches is presented below:

Synthetic ApproachPotential AdvantagesPotential Challenges
Traditional Iodination Established methodologyHarsh reagents, significant waste
Catalytic Iodination Milder conditions, higher selectivity, reduced wasteCatalyst cost and recovery
Flow Chemistry Improved safety, scalability, and controlInitial setup cost and optimization
Bio-inspired Synthesis Highly sustainable, environmentally benignLow yields, slow reaction rates, substrate specificity

Exploration of Unconventional Reactivity Patterns

The two vicinal iodine atoms in this compound are not merely passive substituents; they are key to the molecule's potential for unconventional reactivity. The most prominent of these is halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species. acs.orgresearchgate.netnih.gov

Future research is expected to delve into:

Halogen Bonding in Supramolecular Assembly: The strong directionality and tunable strength of iodine-mediated halogen bonds make this compound an excellent building block for designing complex supramolecular architectures, such as co-crystals, liquid crystals, and gels. oup.combohrium.com The interplay between halogen bonding from the iodine atoms and van der Waals interactions from the butoxy chains could lead to novel self-assembled structures with unique properties. oup.com

Organometallic Chemistry: The carbon-iodine bonds can be activated by transition metals to form organometallic intermediates. These intermediates can then participate in a variety of cross-coupling reactions, opening up pathways to synthesize novel polymers and complex organic molecules. The reactivity of diiodobenzenes in reactions like the Ullmann coupling and palladium-catalyzed cross-coupling is well-established and can be extended to this system. acs.orgsigmaaldrich.com

Photochemical Reactivity: The photolysis of diiodobenzenes is known to generate highly reactive intermediates like benzyne. acs.org Investigating the photochemical behavior of this compound could lead to new synthetic methodologies and the creation of unique molecular structures.

Integration into Multi-component Systems for Enhanced Functionality

The true potential of this compound may be realized when it is incorporated into multi-component systems, where its properties can be combined with those of other molecules to create materials with enhanced or entirely new functionalities.

Liquid Crystals: The rod-like shape of the core, modified by the flexible butoxy chains, suggests that derivatives of this compound could exhibit liquid crystalline behavior. wikipedia.orgnih.gov By co-crystallizing with other mesogenic molecules, it may be possible to create new liquid crystal phases with tunable optical and electronic properties. oup.comnih.govacs.orgsigmaaldrich.com The diiodo-functionality could introduce interesting dielectric properties.

Functional Polymers: this compound can serve as a monomer in polymerization reactions. For instance, through cross-coupling reactions, it could be incorporated into conjugated polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov The butoxy chains would enhance the solubility and processability of the resulting polymers.

Stimuli-Responsive Materials: The combination of halogen bonding and flexible alkoxy chains makes this molecule a candidate for the design of stimuli-responsive materials. oup.com Changes in temperature, solvent polarity, or the presence of specific analytes could disrupt the non-covalent interactions, leading to a change in the material's properties, such as color or fluorescence. acs.orgoup.com

Advanced Theoretical Modeling for Predictive Material Design

Computational chemistry and theoretical modeling are indispensable tools for predicting the properties and behavior of new molecules, thus guiding experimental efforts. nih.govchemrxiv.org For this compound, theoretical studies will be crucial in several areas:

Understanding and Predicting Halogen Bonding: Density Functional Theory (DFT) and other high-level computational methods can be used to accurately model the strength and directionality of halogen bonds formed by this molecule. tib.eu This will be vital for the rational design of co-crystals and other supramolecular assemblies.

Predicting Electronic and Optical Properties: Theoretical calculations can predict the HOMO-LUMO gap, absorption and emission spectra, and charge transport properties of polymers and other materials derived from this compound. nih.gov This information is critical for designing materials for electronic and optoelectronic applications.

Simulating Self-Assembly: Molecular dynamics (MD) simulations can provide insights into the self-assembly behavior of this molecule in different environments, helping to understand how the interplay of halogen bonding and alkoxy chain interactions dictates the final supramolecular structure.

The following table summarizes key properties of related compounds that can inform theoretical models for this compound:

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Feature
1,2-Diiodobenzene 615-42-9C₆H₄I₂329.90Parent diiodo-aromatic
1,4-Diiodobenzene 624-38-4C₆H₄I₂329.90Isomeric diiodo-aromatic
1,2-Diiodo-4,5-dimethoxybenzene (B11539) 110190-08-4C₈H₈I₂O₂361.95Methoxy (B1213986) analogue
1,4-Dibromo-2,5-diiodobenzene 63262-06-6C₆H₂Br₂I₂487.71Halogenated analogue

Role in Emerging Technologies (e.g., Soft Robotics, Smart Materials)

While speculative, the unique combination of properties offered by this compound makes it an intriguing candidate for application in cutting-edge technologies.

Smart Materials: The potential for this molecule to form stimuli-responsive systems, as discussed earlier, is a key characteristic of smart materials. nih.gov For example, a polymer incorporating this unit could change its shape or color in response to a specific chemical or physical signal, leading to applications in sensing and actuation. The presence of heavy iodine atoms could also impart interesting photophysical properties, such as phosphorescence, which is valuable for certain types of sensors and displays. nih.gov Halogenated organic compounds are a broad class of materials with diverse and often tunable properties. naturvardsverket.senoaa.govacs.org

Soft Robotics: Soft robotics relies on compliant materials that can undergo controlled changes in shape or stiffness. nih.govnih.govresearchgate.net While a significant leap from the single molecule, polymers and gels derived from this compound could be designed to have tunable mechanical properties. For example, the disruption of a network held together by halogen bonds through an external stimulus could lead to a change in the material's stiffness, a key requirement for many soft robotic applications. Biomolecular actuators are a source of inspiration for designing such responsive materials. rsc.org The development of soft actuators driven by organic solvent vapors also points to the potential for functionalized organic molecules in this field.

Q & A

Basic: What are the recommended synthetic routes for 1,2-diiodo-4,5-di-n-butoxybenzene, and how can purity be optimized?

Methodological Answer:
The synthesis typically involves iodination of a di-n-butoxybenzene precursor. A modified procedure from analogous compounds (e.g., 1,2-diiodo-4,5-dimethoxybenzene) suggests using iodine, potassium persulfate, and p-toluenesulfonic acid in a mixture of sulfuric acid, water, and glacial acetic acid (6:3:1 v/v) . Key steps include:

  • Reaction Conditions: Stirring at 60–70°C for 6–8 hours under inert atmosphere.
  • Purification: Precipitation in ice-cold water followed by recrystallization from acetone (yield ~63% for methoxy analogs; adjust for n-butoxy solubility differences).
  • Purity Validation: Use ¹H-NMR to confirm aromatic proton environments (δ 6.8–7.2 ppm for aromatic H, δ 3.4–4.0 ppm for n-butoxy –OCH₂ groups) and HPLC (>95% purity threshold) .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve halogen bonding (C–I⋯O/N or C–I⋯I interactions) and molecular packing. Use SHELX programs (e.g., SHELXL for refinement) to model atomic displacement parameters and geometric constraints .
  • ¹H-NMR : Identify aromatic (δ 6.5–7.5 ppm) and n-butoxy protons (δ 0.9–1.7 ppm for –CH₂ and –CH₃ groups).
  • Thermal Analysis : Determine melting points (methoxy analogs melt at ~90°C; n-butoxy may lower due to increased alkyl chain flexibility) .

Advanced: How do n-butoxy substituents influence halogen bonding and molecular packing compared to methoxy analogs?

Methodological Answer:
n-Butoxy groups introduce steric bulk and flexibility, altering halogen bonding dynamics:

  • Halogen Bonding : Methoxy analogs form C–I⋯O interactions (distance ~3.3 Å) and linear chains via C–I⋯I contacts (4.17–4.21 Å) . n-Butoxy may reduce C–I⋯O interactions due to steric hindrance, favoring C–I⋯I or weaker van der Waals forces.
  • Packing Analysis : Compare crystal structures using Mercury software. For methoxy derivatives, layers form via I⋯I contacts; n-butoxy may disrupt layer regularity, increasing interlayer distances .

Advanced: How can this compound be utilized in designing room-temperature phosphorescent materials?

Methodological Answer:
Heavy iodine atoms enhance spin-orbit coupling, enabling phosphorescence. Experimental design steps:

  • Cocrystal Formation : Combine with electron-deficient acceptors (e.g., pyromellitic diimides) to create charge-transfer cocrystals. Optimize donor-acceptor ratios for tunable emission .
  • Photophysical Analysis : Use time-resolved spectroscopy to measure phosphorescence lifetimes (µs–ms range). Adjust n-butoxy chain length to modulate intermolecular interactions and emission intensity .

Advanced: How should researchers address contradictions in crystallographic data, such as variations in I⋯I distances?

Methodological Answer:
Contradictions often arise from experimental conditions or substituent effects:

  • Data Correction : Apply empirical absorption corrections (e.g., spherical harmonic functions in Blessing’s method) to mitigate anisotropic effects in intensity measurements .
  • Comparative Analysis : Contrast I⋯I distances in methoxy (4.17 Å) vs. n-butoxy derivatives. Larger alkyl groups may increase distances due to steric repulsion, requiring refinement of displacement parameters .
  • Validation : Cross-validate with DFT calculations (e.g., Gaussian09) to optimize geometric parameters and confirm observed vs. calculated bond lengths .

Advanced: What strategies optimize the synthesis of halogen-bonded polymers using this compound?

Methodological Answer:

  • Co-crystallization Agents : Use ditopic acceptors (e.g., 1,4-diazabicyclo[2.2.2]octane) to form 1D/2D networks. Monitor stoichiometry via TGA/DSC to ensure thermal stability .
  • Solvent Screening : Test low-polarity solvents (toluene, chloroform) to favor halogen bonding over competing interactions.
  • Crystallization Kinetics : Slow cooling (0.5°C/min) promotes ordered packing, critical for polymer conductivity .

Table 1: Key Structural Parameters for Halogen-Bonded Derivatives

ParameterMethoxy Derivative n-Butoxy Derivative (Predicted)
C–I Bond Length (Å)2.10–2.152.10–2.15 (similar)
I⋯I Distance (Å)4.17 (intra), 4.21 (inter)4.25–4.35 (increased sterics)
Melting Point (°C)90–9270–85 (estimated)
Halogen Bond DominanceC–I⋯O > C–I⋯IC–I⋯I > weaker van der Waals

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.